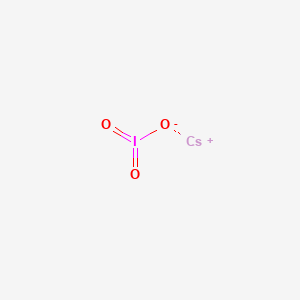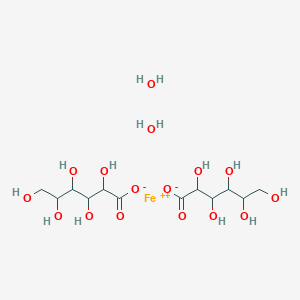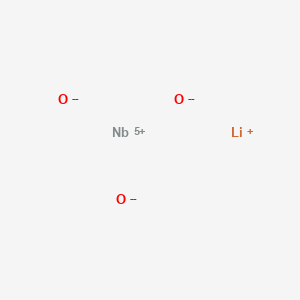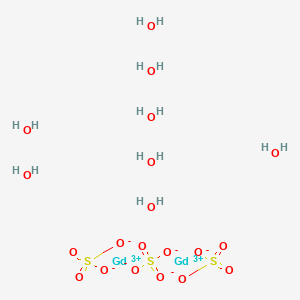
Cesium iodate
Descripción general
Descripción
Cesium iodate is an inorganic compound with the chemical formula CsIO₃. It belongs to the family of alkali metal iodates and is known for its interesting optical and piezoelectric properties. This compound is a white crystalline solid that is soluble in water and has applications in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cesium iodate can be synthesized through the reaction of cesium carbonate (Cs₂CO₃) with iodic acid (HIO₃). The reaction is typically carried out in an aqueous solution, and the product is obtained by evaporating the water and crystallizing the this compound.
Industrial Production Methods: In industrial settings, this compound is produced by reacting cesium hydroxide (CsOH) with iodic acid. The reaction is carried out under controlled temperature and pressure conditions to ensure high purity and yield. The resulting this compound is then purified through recrystallization.
Types of Reactions:
Oxidation: this compound can undergo reduction reactions where it is reduced to cesium iodide (CsI) and oxygen gas (O₂).
Reduction: In the presence of reducing agents, this compound can be reduced to cesium iodide.
Substitution: this compound can participate in substitution reactions where the iodate ion (IO₃⁻) is replaced by other anions.
Common Reagents and Conditions:
Reducing Agents: Common reducing agents for this compound include hydrogen gas (H₂) and sodium thiosulfate (Na₂S₂O₃).
Reaction Conditions: These reactions are typically carried out in aqueous solutions at room temperature.
Major Products Formed:
Cesium Iodide (CsI): Formed as a major product in reduction reactions.
Oxygen Gas (O₂): Released during the reduction of this compound.
Aplicaciones Científicas De Investigación
Cesium iodate has several applications in scientific research:
Optical Materials: Due to its nonlinear optical properties, this compound is used in the development of optical materials and devices.
Piezoelectric Devices: Its piezoelectric properties make it suitable for use in sensors and actuators.
Radiation Detection: this compound is used in scintillation detectors for gamma-ray and X-ray spectroscopy.
Catalysis: It is used as a catalyst in various chemical reactions, particularly in organic synthesis.
Mecanismo De Acción
The mechanism by which cesium iodate exerts its effects is primarily through its ability to undergo redox reactions. The iodate ion (IO₃⁻) can act as an oxidizing agent, accepting electrons from other species and being reduced to iodide (I⁻). This redox behavior is utilized in various chemical processes and applications.
Comparación Con Compuestos Similares
Cesium Iodide (CsI): Unlike cesium iodate, cesium iodide is primarily used in radiation detection and imaging due to its high density and effective atomic number.
Potassium Iodate (KIO₃): Similar to this compound, potassium iodate is used as an oxidizing agent and in iodometry.
Sodium Iodate (NaIO₃): Used in similar applications as this compound but with different solubility and reactivity properties.
Uniqueness of this compound: this compound is unique due to its combination of optical, piezoelectric, and redox properties. Its ability to function in various scientific and industrial applications makes it a versatile compound.
Propiedades
IUPAC Name |
cesium;iodate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cs.HIO3/c;2-1(3)4/h;(H,2,3,4)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTYJFOVYMWNAAG-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]I(=O)=O.[Cs+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CsIO3 | |
| Record name | caesium iodate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70928666 | |
| Record name | Caesium iodate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70928666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.808 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13454-81-4 | |
| Record name | Iodic acid (HIO3), cesium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Caesium iodate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70928666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cesium iodate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.297 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















